2,3',5',6-Tetrachlorobiphenyl

概要

説明

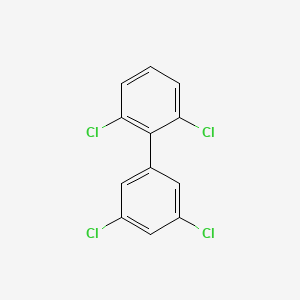

2,3’,5’,6-Tetrachlorobiphenyl is a member of the polychlorinated biphenyl family, which consists of biphenyl molecules with chlorine atoms attached at various positions. This compound is characterized by the presence of four chlorine atoms at the 2, 3’, 5’, and 6 positions on the biphenyl structure. Polychlorinated biphenyls were widely used in industrial applications due to their chemical stability and insulating properties, but their production was banned in many countries due to environmental and health concerns .

準備方法

Synthetic Routes and Reaction Conditions

2,3’,5’,6-Tetrachlorobiphenyl can be synthesized through various chlorination processes. One common method involves the direct chlorination of biphenyl using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is typically carried out under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions .

Industrial Production Methods

Industrial production of polychlorinated biphenyls, including 2,3’,5’,6-Tetrachlorobiphenyl, historically involved the chlorination of biphenyl in large reactors. The process was optimized to produce specific congeners by controlling the reaction conditions and the amount of chlorine gas introduced. due to the environmental impact and health risks associated with polychlorinated biphenyls, their industrial production has been largely discontinued .

化学反応の分析

Anaerobic Microbial Dechlorination

Under anaerobic conditions, 2,3',5',6-Tetrachlorobiphenyl undergoes preferential ortho-dechlorination. Key findings include:

-

Primary products : 3,5-Dichlorobiphenyl (3,5-CB) via sequential removal of ortho chlorines .

-

Intermediate detection : 2,3,5-Trichlorobiphenyl observed transiently during dechlorination .

-

Rate dependency : Dechlorination efficiency correlates with microbial consortia composition and electron donor availability (e.g., hydrogen or organic acids) .

Table 1: Anaerobic Dechlorination Products

| Starting Compound | Primary Product | Intermediate | Chlorines Removed | Conditions |

|---|---|---|---|---|

| This compound | 3,5-Dichlorobiphenyl | 2,3,5-Trichlorobiphenyl | 2 (ortho) | Sediment slurry, 30°C |

Phototrophic Dechlorination

Phototrophic bacteria catalyze partial dechlorination under light-driven conditions:

-

Chlorine removal : 58% of target molecules lose chlorines over 14 months, with ortho positions dechlorinated 2–3× faster than meta positions .

-

Products : Di- and tri-chlorobiphenyls confirmed via GC–MS; no monochlorobiphenyls detected .

Table 2: Phototrophic Dechlorination Rates

| Position | Relative Dechlorination Rate |

|---|---|

| Ortho | 2.5 (arbitrary units) |

| Meta | 1.0 (arbitrary units) |

Oxidative Degradation

While less studied, oxidative pathways involve:

-

Potential agents : Strong oxidizers like ozone or permanganate likely cleave biphenyl rings, forming hydroxylated or quinoid derivatives.

-

Biodegradation : Aerobic bacteria (e.g., Pseudomonas spp.) may oxidize lower-chlorinated products further, but evidence specific to this compound remains limited.

Microbial Community Influence

Dechlorination efficiency depends on syntrophic interactions:

-

Methanogen inhibition : Ortho-dechlorination persists without methanogenesis, suggesting dedicated dechlorinating bacteria (e.g., Dehalococcoides relatives) .

-

Antibiotic effects : Vancomycin inhibits certain dechlorinators, while molybdate (sulfate-reduction inhibitor) has minimal impact .

Table 3: Microbial Contributions to Dechlorination

| Factor | Impact on Dechlorination | Study System |

|---|---|---|

| Methanogen inhibition | No effect on ortho removal | Defined consortia |

| Vancomycin | Reduces dechlorination rate | Enriched cultures |

Comparative Reactivity

This compound exhibits slower degradation kinetics compared to less chlorinated congeners due to steric hindrance from ortho chlorines. Its persistence in anaerobic environments underscores its ecological risk profile .

科学的研究の応用

Environmental Monitoring and Analysis

Application in Environmental Studies:

2,3',5',6-TCB is commonly analyzed in environmental samples due to its persistence and toxicity. It is often found in soil, sediment, and aquatic environments where PCBs have been released. Analytical methods such as gas chromatography coupled with mass spectrometry (GC-MS) are employed to detect and quantify TCB in various matrices.

Case Study:

A study conducted by Agilent Technologies demonstrated the separation and identification of multiple PCBs, including 2,3',5',6-TCB, in biological samples like oyster liver. The chromatographic analysis revealed significant concentrations of TCB alongside other PCB congeners, highlighting its prevalence in contaminated ecosystems .

Toxicological Research

Health Implications:

Research indicates that 2,3',5',6-TCB can bind covalently to biomolecules such as proteins and nucleic acids, leading to potential toxic effects. In vivo studies have shown that exposure to this compound may disrupt endocrine functions and contribute to carcinogenic processes.

Metabolism Studies:

Investigations into the metabolism of PCBs have revealed that 2,3',5',6-TCB undergoes biotransformation in organisms. For instance, a study published in Applied and Environmental Microbiology identified specific microbial strains capable of dechlorinating TCB, suggesting a potential bioremediation pathway for PCB-contaminated sites .

Bioremediation Potential

Microbial Dechlorination:

The ability of certain anaerobic bacteria to dechlorinate 2,3',5',6-TCB presents a promising avenue for bioremediation. These microorganisms can transform toxic PCB compounds into less harmful substances through metabolic processes.

Research Findings:

A study focused on anaerobic enrichment cultures demonstrated the effectiveness of specific bacterial strains in degrading 2,3',5',6-TCB under controlled laboratory conditions. This research underscores the potential for using microbial communities in bioremediation strategies aimed at cleaning up PCB-contaminated environments .

Chemical Synthesis and Standards

Analytical Standards:

2,3',5',6-TCB is utilized as a reference standard in analytical chemistry for the calibration of instrumentation used to detect PCBs. High-purity samples are necessary for accurate quantification and method validation.

Product Information:

Commercial suppliers provide 2,3',5',6-TCB standards with high chemical purity for use in laboratory settings. These standards are critical for developing reliable analytical methods for environmental monitoring .

作用機序

The primary mechanism of action of 2,3’,5’,6-Tetrachlorobiphenyl involves its interaction with the aryl hydrocarbon receptor, a ligand-activated transcription factor. Upon binding to the receptor, the compound activates the expression of genes involved in xenobiotic metabolism, leading to the production of enzymes that metabolize and detoxify the compound . Additionally, it can disrupt endocrine functions by mimicking or interfering with hormone signaling pathways .

類似化合物との比較

Similar Compounds

2,2’,5,5’-Tetrachlorobiphenyl: This compound has chlorine atoms at the 2, 2’, 5, and 5’ positions and shares similar chemical properties with 2,3’,5’,6-Tetrachlorobiphenyl.

2,3,4,5-Tetrachlorobiphenyl: This compound has chlorine atoms at the 2, 3, 4, and 5 positions and exhibits similar reactivity and environmental persistence.

Uniqueness

2,3’,5’,6-Tetrachlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and environmental behavior. Its distinct structure makes it a valuable model compound for studying the effects and transformation of polychlorinated biphenyls in various environmental and biological contexts .

生物活性

2,3',5',6-Tetrachlorobiphenyl (2,3,5,6-CB) is a member of the polychlorinated biphenyls (PCBs), a class of synthetic organic chemicals known for their environmental persistence and potential health hazards. This compound is characterized by four chlorine atoms attached to a biphenyl structure, which significantly influences its biological activity. Understanding the biological interactions and effects of 2,3,5,6-CB is crucial for assessing its impact on human health and ecosystems.

The chemical structure of this compound includes:

- Biphenyl Backbone : Two phenyl rings connected by a single bond.

- Chlorine Substituents : Chlorine atoms located at the 2', 3, 5', and 6 positions.

These structural features contribute to its stability and resistance to degradation in the environment.

Interaction with Biological Systems

Research indicates that 2,3,5,6-CB interacts with various biomolecules and cellular pathways:

- Cytochrome P-450 Enzymes : The compound can influence cytochrome P-450 enzymes involved in drug metabolism. Studies have shown that it affects enzyme activity, potentially leading to altered metabolic processes and toxicological outcomes.

- Cellular Signaling : It has been observed to impact cellular signaling pathways and gene expression. This can result in adverse effects such as endocrine disruption and carcinogenicity.

Microbial Dechlorination

Microbial communities play a significant role in the biotransformation of 2,3,5,6-CB:

- Dechlorination Studies : Research has demonstrated that specific bacteria can reductively dechlorinate 2,3,5,6-CB to less chlorinated congeners. For instance, enrichment cultures from Baltimore Harbor sediments showed a shift towards ortho-dechlorination pathways over time .

- Enrichment Cultures : In controlled experiments, cultures capable of dechlorinating 2,3,5,6-CB were established using estuarine sediments. These cultures exhibited stable ortho-dechlorination activity over multiple transfers .

Case Study 1: Microbial Dechlorination

A study conducted on bacterial enrichment cultures revealed that after several transfers into minimal media containing 2,3,5,6-CB:

- The lag time for dechlorination decreased significantly.

- The cultures predominantly converted 2,3,5,6-CB into 3,5-CB within a consistent timeframe .

This study highlights the potential for bioremediation strategies involving microbial populations capable of degrading PCBs.

Case Study 2: Cellular Effects

In vitro studies using RINm5F cells indicated that exposure to dechlorinated products from Aroclor mixtures led to increased insulin release. This suggests that both non-coplanar PCB congeners and their dechlorinated derivatives may influence endocrine functions in mammalian cells .

Summary of Findings

The biological activity of this compound encompasses various interactions with biological systems and microbial communities:

- Metabolic Interactions : Alters enzyme activities affecting drug metabolism.

- Cellular Impact : Influences signaling pathways related to hormone release.

- Environmental Degradation : Microbial communities can effectively dechlorinate this compound under anaerobic conditions.

Data Table: Biological Activity Overview

| Aspect | Details |

|---|---|

| Chemical Structure | Biphenyl with four chlorine substitutions |

| Key Biological Interactions | Cytochrome P-450 enzyme modulation; endocrine disruption |

| Microbial Dechlorination | Effective conversion to less chlorinated congeners (e.g., 3,5-CB) |

| Health Implications | Potential carcinogenicity; metabolic disruptions |

特性

IUPAC Name |

1,3-dichloro-2-(3,5-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4/c13-8-4-7(5-9(14)6-8)12-10(15)2-1-3-11(12)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDULUCZRGGWTMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2=CC(=CC(=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074220 | |

| Record name | 2,3',5',6-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74338-23-1 | |

| Record name | 2,3',5',6-Tetrachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074338231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3',5',6-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3',5',6-TETRACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/763E7H148V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。